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Compound of Interest

Compound Name:
4-(Morpholine-4-

carbonyl)benzaldehyde

Cat. No.: B1612799 Get Quote

Technical Support Center: 4-(Morpholine-4-
carbonyl)benzaldehyde
Welcome to the technical support center for 4-(Morpholine-4-carbonyl)benzaldehyde. This

guide is designed for researchers, scientists, and professionals in drug development who are

utilizing this versatile aldehyde in their synthetic workflows. Here, you will find in-depth

troubleshooting guides and frequently asked questions (FAQs) to address common challenges

encountered during reactions involving this compound. The advice provided is rooted in

established chemical principles and practical laboratory experience to ensure scientific integrity

and experimental success.

I. Compound Overview and Key Characteristics
4-(Morpholine-4-carbonyl)benzaldehyde is a bifunctional organic compound featuring an

aromatic aldehyde and a morpholine amide. This unique structure makes it a valuable

intermediate in the synthesis of a wide range of biologically active molecules and complex

organic structures.[1][2] The aldehyde group serves as a reactive handle for various

transformations, while the morpholine amide moiety can influence the compound's solubility,

stability, and pharmacokinetic properties in medicinal chemistry applications.

Table 1: Physicochemical Properties of 4-(Morpholine-4-carbonyl)benzaldehyde
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Property Value Source

CAS Number 58287-80-2 [3][4]

Molecular Formula C₁₂H₁₃NO₃ [3]

Molecular Weight 219.24 g/mol [3]

Appearance Off-white solid [1]

Storage Conditions Store at 0-8°C [1]

II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-(Morpholine-4-
carbonyl)benzaldehyde to ensure its stability?

A1: It is recommended to store 4-(Morpholine-4-carbonyl)benzaldehyde in a cool, dry place,

ideally at 0-8°C.[1] The compound is a solid and should be kept in a tightly sealed container to

prevent moisture absorption and potential degradation. Long-term storage at room temperature

is generally not advised, as it may lead to gradual decomposition, affecting the purity and

reactivity of the aldehyde.

Q2: In which common organic solvents is this compound soluble?

A2: 4-(Morpholine-4-carbonyl)benzaldehyde exhibits good solubility in a range of common

organic solvents, including dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF),

and ethyl acetate (EtOAc). Its solubility in alcohols like methanol (MeOH) and ethanol (EtOH) is

moderate. It has poor solubility in non-polar solvents such as hexanes and is not readily

soluble in water.[5]

Q3: Is the morpholine amide group stable under typical reaction conditions?

A3: The morpholine amide is generally stable under neutral and mildly acidic or basic

conditions used in many organic transformations. However, it can be susceptible to hydrolysis

under harsh acidic or basic conditions, especially at elevated temperatures.[6] This hydrolysis

would lead to the formation of 4-carboxybenzaldehyde and morpholine. Therefore, it is crucial
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to consider the stability of the amide bond when planning reactions that require extreme pH or

high temperatures.

Q4: Can the aldehyde group be selectively reduced in the presence of the morpholine amide?

A4: Yes, selective reduction of the aldehyde to an alcohol can be achieved using mild reducing

agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. The amide group is

significantly less reactive towards NaBH₄ compared to the aldehyde. For more sensitive

substrates or to avoid any potential side reactions, even milder reagents like sodium

triacetoxyborohydride (STAB) can be employed.

III. Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting advice for common synthetic transformations

involving 4-(Morpholine-4-carbonyl)benzaldehyde.

A. Reductive Amination
Reductive amination is a cornerstone reaction for this aldehyde, enabling the synthesis of

various secondary and tertiary amines.

Q: My reductive amination reaction with 4-(Morpholine-4-carbonyl)benzaldehyde is giving a

low yield of the desired amine. What are the potential causes and how can I optimize the

reaction?

A: Low yields in reductive amination can arise from several factors. A systematic approach to

troubleshooting is essential.

Troubleshooting Workflow for Reductive Amination

Caption: Troubleshooting decision tree for low-yielding reductive amination reactions.

Detailed Explanations:

Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium

process. The presence of water, a byproduct of this step, can shift the equilibrium back to the

starting materials.
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Solution: The addition of a dehydrating agent, such as 3Å or 4Å molecular sieves, can

effectively remove water and drive the reaction towards the imine.[7] Alternatively,

performing the reaction in a solvent that allows for azeotropic removal of water (e.g.,

toluene with a Dean-Stark trap) can be beneficial, though solvent choice must be

compatible with the subsequent reduction step.

Causality: The reaction is often catalyzed by mild acid. Adding a catalytic amount of acetic

acid can protonate the carbonyl oxygen, making the aldehyde more electrophilic and

accelerating the initial nucleophilic attack by the amine.[8]

Incorrect Reducing Agent or Conditions: The choice of reducing agent is critical for the

success of the reaction.

Solution: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting

aldehyde before it has a chance to form the imine. A milder and more selective reducing

agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

is often preferred as they preferentially reduce the protonated imine (iminium ion) over the

aldehyde.[8]

Causality: The electron-withdrawing nature of the morpholinecarbonyl group may slightly

deactivate the aldehyde, but it is still susceptible to reduction by powerful hydrides. STAB

is particularly effective as it is less basic and moisture-sensitive than NaBH₄.

Competing Side Reactions: The primary side reaction is the reduction of the starting

aldehyde to the corresponding benzyl alcohol.

Solution: This can be minimized by ensuring the imine has formed before the addition of

the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Running the

reaction at a lower temperature (e.g., 0°C to room temperature) can also help to control

the rate of aldehyde reduction.

Product Loss During Purification: The basic nature of the amine product can lead to

challenges during work-up and purification.

Solution: A standard work-up involves quenching the reaction with an aqueous base (e.g.,

NaHCO₃ or Na₂CO₃ solution) and extracting the product into an organic solvent. If the
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product is water-soluble, salting out with brine may be necessary. For purification by

column chromatography, tailing of the amine product on silica gel is a common issue. This

can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent

system.

Table 2: Recommended Starting Conditions for Reductive Amination

Parameter Recommended Condition

Aldehyde
4-(Morpholine-4-carbonyl)benzaldehyde (1.0

equiv)

Amine Primary or Secondary Amine (1.0-1.2 equiv)

Reducing Agent
Sodium triacetoxyborohydride (STAB) (1.2-1.5

equiv)

Solvent
Dichloromethane (DCM) or 1,2-Dichloroethane

(DCE)

Additive
Acetic Acid (catalytic, ~0.1 equiv) or Molecular

Sieves (3Å or 4Å)

Temperature Room Temperature

Reaction Time 4-24 hours (monitor by TLC/LC-MS)

B. Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde into an alkene.

Q: I am observing a low yield and the formation of byproducts in my Wittig reaction with 4-
(Morpholine-4-carbonyl)benzaldehyde. How can I improve the outcome?

A: Challenges in Wittig reactions often stem from the stability of the ylide, the reaction

conditions, and the purification of the final product.

Troubleshooting Workflow for Wittig Reaction

Caption: Troubleshooting flowchart for Wittig reactions.
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Detailed Explanations:

Incomplete Ylide Formation: The generation of the phosphorus ylide is the critical first step.

Solution: This step is highly sensitive to moisture. Ensure all glassware is oven-dried and

the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice

of base is also crucial and depends on the acidity of the phosphonium salt. For simple

alkylphosphonium salts, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH)

is necessary.[9][10]

Causality: Water will protonate the ylide, rendering it unreactive. An insufficiently strong

base will not deprotonate the phosphonium salt to a significant extent.

Low Ylide Reactivity: Stabilized ylides (e.g., those with an adjacent ester or ketone group)

are less reactive than unstabilized ylides.

Solution: Reactions with stabilized ylides may require higher temperatures or longer

reaction times to proceed to completion. The use of a polar aprotic solvent like THF or

DMF can help to solubilize the reagents and facilitate the reaction.[9]

Causality: The negative charge on the carbon of a stabilized ylide is delocalized, making it

a weaker nucleophile.

Formation of Triphenylphosphine Oxide Impurity: A major byproduct of the Wittig reaction is

triphenylphosphine oxide (Ph₃PO). Its removal can be challenging due to its polarity and

tendency to co-elute with products.

Solution: Careful column chromatography is the most common method for removing

Ph₃PO. In some cases, the desired alkene can be precipitated from a non-polar solvent

(e.g., hexanes), leaving the more soluble Ph₃PO in solution. Alternatively, if the product is

a solid, recrystallization may be effective.

Poor E/Z Stereoselectivity: The stereochemical outcome of the Wittig reaction is dependent

on the nature of the ylide.

Solution: As a general rule, unstabilized ylides tend to give the (Z)-alkene as the major

product, while stabilized ylides favor the formation of the (E)-alkene.[11] For high (E)-
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selectivity, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate

ester, is often a superior alternative.

C. Knoevenagel Condensation
The Knoevenagel condensation is an effective method for forming a new carbon-carbon double

bond by reacting the aldehyde with an active methylene compound.

Q: My Knoevenagel condensation with 4-(Morpholine-4-carbonyl)benzaldehyde is slow and

gives a poor yield. What can I do to improve it?

A: The success of the Knoevenagel condensation is highly dependent on the choice of catalyst,

solvent, and the method for removing the water byproduct.

Table 3: Troubleshooting Knoevenagel Condensation
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Issue Potential Cause Recommended Solution

Low or No Reaction Ineffective catalyst

Use a more effective base

catalyst such as piperidine or

ammonium acetate. For some

substrates, a Lewis acid

catalyst may be beneficial.[12]

[13]

Reversible reaction

Remove water as it is formed

using a Dean-Stark apparatus

or by adding molecular sieves.

Side Product Formation
Self-condensation of the active

methylene compound

Use a mild base to avoid

deprotonation of the aldehyde.

Michael addition of a second

equivalent of the active

methylene compound

Use a 1:1 stoichiometry of the

reactants.

Difficult Purification Removal of catalyst

If using a basic amine catalyst,

an acidic wash during work-up

can help to remove it. Consider

using a heterogeneous

catalyst that can be filtered off.

[14]

Detailed Explanations:

Catalyst and Conditions: The Knoevenagel condensation is typically catalyzed by a weak

base.

Solution: Piperidine and ammonium acetate are common and effective catalysts.[15] The

reaction is often performed in a solvent like toluene or ethanol at reflux to facilitate the

dehydration step. Solvent-free conditions with a solid catalyst can also be highly effective

and environmentally friendly.[15]

Causality: The base deprotonates the active methylene compound to form a nucleophilic

enolate, which then attacks the aldehyde. The subsequent dehydration is often the rate-
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limiting step and is favored by heat and the removal of water.

Water Removal: As with imine formation, the removal of water is crucial to drive the

equilibrium towards the product.

Solution: A Dean-Stark trap is highly effective when using a solvent like toluene that forms

an azeotrope with water. For lower boiling point solvents or when running the reaction at a

lower temperature, the addition of molecular sieves is a practical alternative.

IV. Experimental Protocols
Protocol 1: Synthesis of a Schiff Base via Condensation
This protocol describes a general procedure for the synthesis of an imine (Schiff base) from 4-
(Morpholine-4-carbonyl)benzaldehyde and a primary amine.

To a round-bottom flask, add 4-(Morpholine-4-carbonyl)benzaldehyde (1.0 equiv) and the

primary amine (1.0-1.1 equiv).

Add methanol or ethanol as the solvent (enough to dissolve the starting materials upon

gentle heating).

Add a catalytic amount of acetic acid (1-2 drops).

Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction

progress by TLC.[16]

Upon completion, cool the reaction mixture to room temperature. The product may

precipitate out of solution.

If precipitation occurs, collect the solid by vacuum filtration and wash with cold solvent.

If the product remains in solution, remove the solvent under reduced pressure. The crude

product can then be purified by recrystallization or column chromatography.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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